![molecular formula C14H13NO3 B1444948 2-[3-(Pyridin-2-ylmethoxy)phenyl]essigsäure CAS No. 1291744-36-9](/img/structure/B1444948.png)
2-[3-(Pyridin-2-ylmethoxy)phenyl]essigsäure
Übersicht
Beschreibung
“2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid” is a chemical compound with the CAS Number: 1291744-36-9 . It has a molecular weight of 243.26 . The IUPAC name for this compound is 2-(3-(pyridin-2-ylmethoxy)phenyl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid” is 1S/C14H13NO3/c16-14(17)9-11-4-3-6-13(8-11)18-10-12-5-1-2-7-15-12/h1-8H,9-10H2,(H,16,17) . This code provides a specific representation of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Pharmakologie: Antifibrotische Aktivität
Diese Verbindung wurde auf ihre potenzielle antifibrotische Aktivität untersucht. Forschungen deuten darauf hin, dass Derivate dieser Verbindung, wie z. B. neuartige 2-(Pyridin-2-yl)pyrimidin-Derivate, vielversprechende Ergebnisse gegen Fibrose gezeigt haben . Diese Derivate wurden auf ihre biologischen Aktivitäten gegen immortalisierte Ratten-Lebersternzelllen (HSC-T6) bewertet, was auf das Potenzial für die Entwicklung neuer antifibrotischer Medikamente hindeutet.
Medizinische Chemie: Arzneimittelsynthese
In der medizinischen Chemie wird diese Säure als Baustein für die Synthese verschiedener biologisch aktiver Verbindungen verwendet. Ihre Struktur ermöglicht die Herstellung verschiedener Moleküle, die auf bestimmte therapeutische Ziele zugeschnitten werden können .
Chemische Biologie: Biologische Sonden
Die Fähigkeit der Verbindung, mit biologischen Systemen zu interagieren, macht sie zu einem Kandidaten für die Entwicklung biologischer Sonden. Diese Sonden können verwendet werden, um biologische Prozesse auf molekularer Ebene zu untersuchen und zu verstehen .
Organische Synthese: Baustein
Sie dient als vielseitiger Baustein in der organischen Synthese, insbesondere beim Aufbau komplexer Moleküle. Ihre reaktiven Stellen ermöglichen verschiedene chemische Transformationen, was sie wertvoll für die Synthese einer breiten Palette organischer Verbindungen macht .
Biotechnologieforschung: Molekulare Konstruktion
In der Biotechnologieforschung wird diese Verbindung in der molekularen Konstruktion eingesetzt, um Moleküle mit spezifischen Eigenschaften zu entwickeln. Dies kann zur Entwicklung neuer Materialien oder biologischer Wirkstoffe mit neuartigen Funktionen führen .
Industrielle Anwendungen: Chemische Herstellung
Obwohl in den Suchergebnissen keine spezifischen industriellen Anwendungen aufgeführt sind, finden Verbindungen wie 2-[3-(Pyridin-2-ylmethoxy)phenyl]essigsäure oft Verwendung in der chemischen Industrie als Zwischenprodukte für komplexere chemische Produkte .
Umweltanwendungen: Analytische Chemie
In Umweltanwendungen können solche Verbindungen in der analytischen Chemie verwendet werden, um Schadstoffe zu detektieren und zu quantifizieren. Ihre chemischen Eigenschaften ermöglichen es ihnen, selektiv an bestimmte Verunreinigungen zu binden, was bei der Umweltüberwachung hilfreich ist .
Biotechnologie: Enzyminhibition
Die Forschung zur Inhibition von Enzymen, die zu Krankheitszuständen beitragen, ist eine weitere Anwendung. Durch Modifikation der Struktur dieser Verbindung kann sie verwendet werden, um spezifische Enzyme zu inhibieren, was einen Weg für die Behandlung verschiedener Krankheiten bietet .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-[3-(pyridin-2-ylmethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)9-11-4-3-6-13(8-11)18-10-12-5-1-2-7-15-12/h1-8H,9-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREBDOQLTLBUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1291744-36-9 | |
| Record name | 2-[3-(pyridin-2-ylmethoxy)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



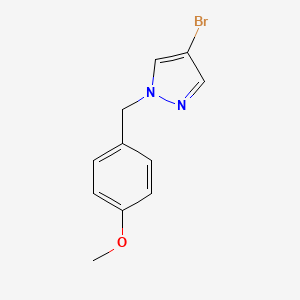
![Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine](/img/structure/B1444866.png)

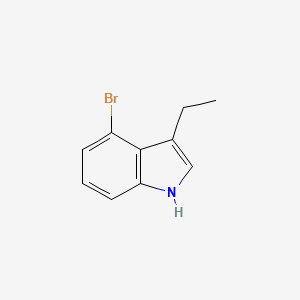
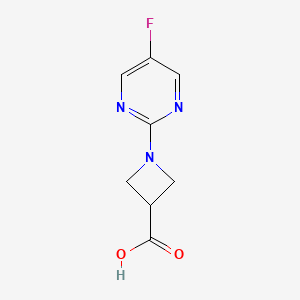
![N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1444870.png)

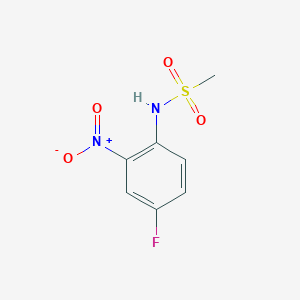


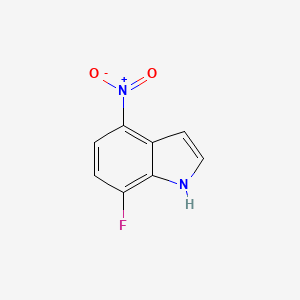


![4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1444884.png)